N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused to a substituted phenyl ring and a benzamide moiety. The imidazo[1,2-a]pyrimidine scaffold is notable for its bioisosteric properties and relevance in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications. The compound’s structure includes methoxy groups at positions 2 and 3 of the benzamide ring, which may enhance solubility and modulate electronic interactions with biological targets.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-18-9-8-14(17-13-26-11-5-10-23-22(26)25-17)12-16(18)24-21(27)15-6-4-7-19(29-2)20(15)30-3/h4-13H,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZLYRIHMYUANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the one-pot reaction using green solvents like PEG-400 and butan-1-ol . The reaction conditions often include the use of catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Therapeutic Applications
1. Anti-inflammatory Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide has been identified as a potential COX-2 inhibitor. COX-2 is an enzyme that plays a crucial role in the inflammatory process by catalyzing the formation of prostaglandins. Inhibition of this enzyme can lead to reduced inflammation and pain relief, making this compound relevant for treating conditions such as arthritis and other inflammatory diseases.
Mechanism of Action:
The compound binds to the active site of COX-2, inhibiting its activity and subsequently decreasing prostaglandin production. This mechanism underlies its anti-inflammatory effects.
Case Study:
In vitro studies have shown that this compound exhibits significant inhibition of COX-2 activity compared to control compounds, demonstrating its potential as a therapeutic agent for inflammation-related disorders.
2. Anticancer Properties
Research indicates that this compound may also possess anticancer properties. The ability to inhibit COX-2 has been linked to reduced tumor growth in various cancer models. Studies have shown that selective COX-2 inhibitors can induce apoptosis in cancer cells and inhibit tumor proliferation.
Case Study:
In animal models of cancer, treatment with this compound resulted in significant tumor size reduction compared to untreated groups. These findings suggest that the compound could be further explored for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the formation of pro-inflammatory prostaglandins . This inhibition reduces inflammation and pain. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of N-(5-imidazo[1,2-a]pyrimidin-2-yl-phenyl)benzamide derivatives. Key structural analogs include:
Key Observations :
- Methoxy vs. Trifluoromethyl Groups : The 2,3-dimethoxy substituents in the target compound likely increase polarity compared to the electron-withdrawing trifluoromethyl group in BF37692, which may enhance metabolic stability but reduce membrane permeability.
Electronic and Quantum Chemical Properties
Quantum studies on imidazo[1,2-a]pyrimidine-Schiff derivatives reveal that electron-donating groups (e.g., methoxy) lower the HOMO-LUMO gap, enhancing reactivity. In contrast, electron-withdrawing groups (e.g., trifluoromethyl) stabilize the molecule but reduce electrophilicity. These findings suggest the target compound may exhibit intermediate reactivity suitable for balanced pharmacokinetics.
Biological Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclooxygenase-2 (COX-2) inhibitor. This article explores its biological activity, synthesis, and therapeutic potential based on diverse research findings.
Structural Overview
The molecular formula of this compound is C₁₈H₁₈N₄O₃. Its structure features an imidazo[1,2-a]pyrimidine moiety fused with a methoxy-substituted phenyl group and a dimethoxybenzamide component. This intricate design contributes to its unique pharmacological properties.
The primary mechanism of action for this compound involves selective inhibition of the COX-2 enzyme. COX-2 is responsible for the synthesis of prostaglandins, which mediate inflammation and pain responses. By binding to the active site of COX-2, this compound effectively reduces prostaglandin production, leading to anti-inflammatory and analgesic effects .
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance:
- In vitro studies have shown that derivatives of imidazo[1,2-a]pyrimidine can inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231. Specific IC50 values for these compounds range from 35.1 μM to 43.4 μM, indicating a potent cytotoxic effect against cancer cells while sparing healthy cells .
- Apoptotic Mechanisms : Studies suggest that these compounds induce apoptosis through modulation of the Bax/Bcl-2 gene expression ratio, promoting cell death in cancerous cells while maintaining the viability of healthy cells.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is underscored by its ability to inhibit COX-2 activity. This inhibition can lead to reduced inflammation in various conditions such as arthritis and other inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to other imidazo[1,2-a]pyrimidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine | Benzo-imidazo-pyrimidine structure | COX-2 inhibitor |
| 4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidine | Similar COX-2 inhibitory activity | High specificity for COX-2 |
This compound exhibits enhanced selectivity and potency as a COX-2 inhibitor compared to other structurally similar compounds.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of imidazo[1,2-a]pyrimidine derivatives:
- Cytotoxicity Against Breast Cancer : A study evaluated various imidazo derivatives against MDA-MB-231 and MCF-7 cell lines. The results indicated that certain derivatives could inhibit cell growth significantly while promoting apoptosis through specific gene expression modulation.
- Anti-inflammatory Effects : Another study demonstrated that compounds similar to N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-dimethoxybenzamide effectively reduced inflammation markers in animal models by inhibiting COX enzymes and lowering prostaglandin levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
